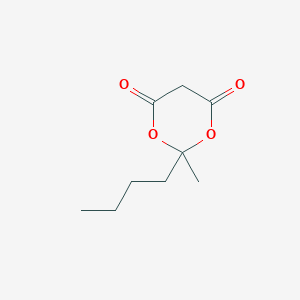![molecular formula C14H20Cl2O B14344402 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one CAS No. 104704-17-8](/img/structure/B14344402.png)
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14,14-Dichlorodispiro[515~8~1~6~]tetradecan-7-one is a complex organic compound characterized by its unique dispiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Dispiro Structure: This step involves the creation of the core dispiro framework through cyclization reactions.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 14th position.
Formation of the Ketone Group: Oxidation reactions are used to introduce the ketone functional group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one involves its interaction with specific molecular targets. The chlorine atoms and ketone group play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
類似化合物との比較
Similar Compounds
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-ol: Similar structure but with an alcohol group instead of a ketone.
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-amine: Contains an amine group instead of a ketone.
Uniqueness
14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one is unique due to its specific combination of chlorine atoms and a ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
104704-17-8 |
|---|---|
分子式 |
C14H20Cl2O |
分子量 |
275.2 g/mol |
IUPAC名 |
14,14-dichlorodispiro[5.1.58.16]tetradecan-7-one |
InChI |
InChI=1S/C14H20Cl2O/c15-14(16)12(7-3-1-4-8-12)11(17)13(14)9-5-2-6-10-13/h1-10H2 |
InChIキー |
IBNBXIGDDWDFSY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)C(=O)C3(C2(Cl)Cl)CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


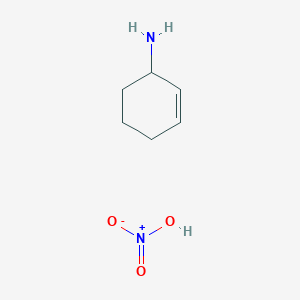
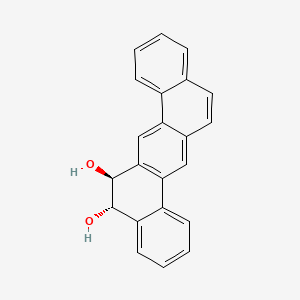
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
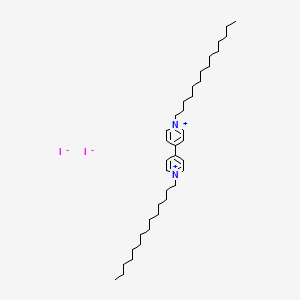

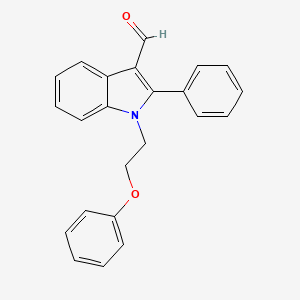
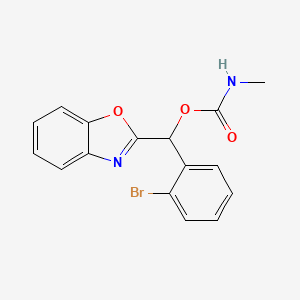
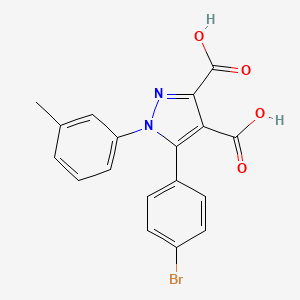
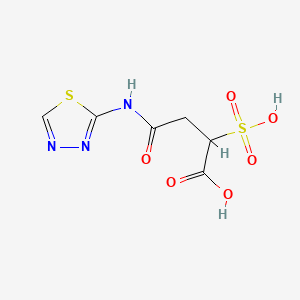
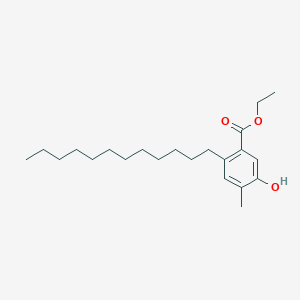
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
